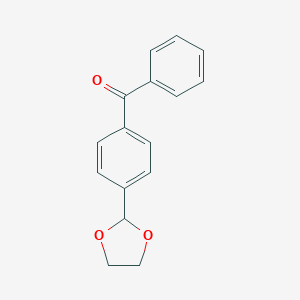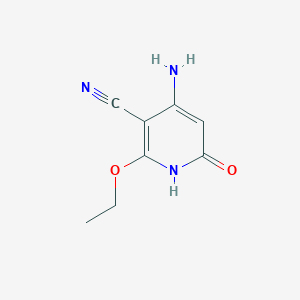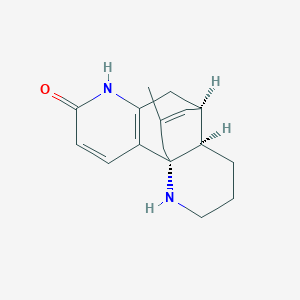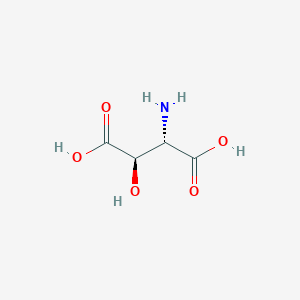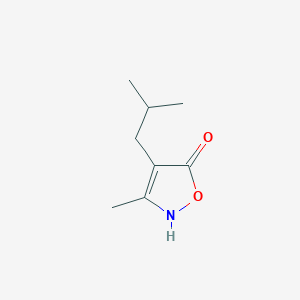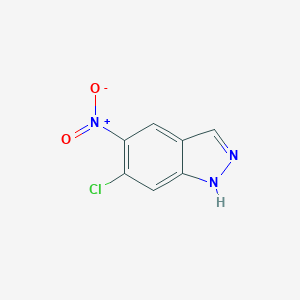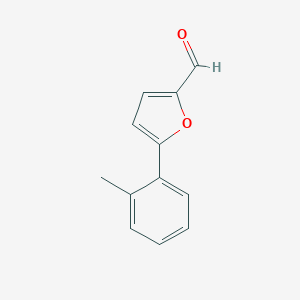
5-(2-Metilfenil)furan-2-carbaldehído
Descripción general
Descripción
5-(2-Methylphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a furan derivative, characterized by the presence of a furan ring substituted with a 2-methylphenyl group and an aldehyde functional group
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Methylphenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a probe in biochemical studies to understand the interactions of furan derivatives with biological targets .
Industry: In the industrial sector, 5-(2-Methylphenyl)furan-2-carbaldehyde is used in the production of polymers and materials with specific properties. Its derivatives are explored for applications in optoelectronics and as components in advanced materials .
Mecanismo De Acción
Target of Action
Furan derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially influencing its interaction with biological targets .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical processes, suggesting that they may influence multiple pathways .
Result of Action
Furan derivatives have been associated with various biological effects, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-Methylphenyl)furan-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)furan-2-carbaldehyde typically involves the coupling reaction of appropriate starting materials. One common method is the reaction of 2-methylphenylboronic acid with 5-bromofurfural in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: Industrial production methods for 5-(2-Methylphenyl)furan-2-carbaldehyde are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(2-Methylphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Methylphenyl)furan-2-methanol.
Substitution: 5-(2-Methylphenyl)-3-bromofuran-2-carbaldehyde.
Comparación Con Compuestos Similares
5-Methylfuran-2-carbaldehyde: Similar structure but lacks the 2-methylphenyl group.
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure with a fluorine atom instead of a methyl group on the phenyl ring.
5-(2-Chlorophenyl)furan-2-carbaldehyde: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 5-(2-Methylphenyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
IUPAC Name |
5-(2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESOILFLKLABLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405457 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110360-09-3 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
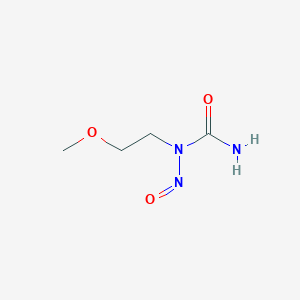
![2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol](/img/structure/B25969.png)
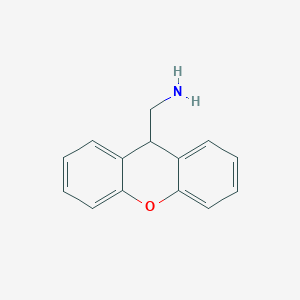

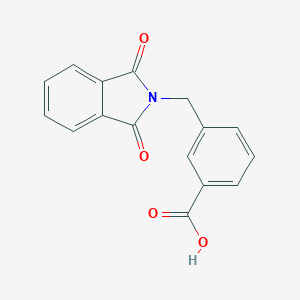
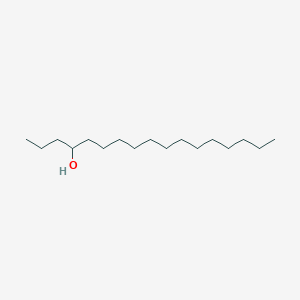

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
